molecular formula C17H20ClNO4 B2962216 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate CAS No. 865658-24-8

2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate

Cat. No. B2962216
CAS RN: 865658-24-8
M. Wt: 337.8
InChI Key: TWYNPTVBCVLSFF-UHFFFAOYSA-N
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Description

The compound “2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate” is a derivative of 3,4-dihydro-2H-1,4-benzoxazin-3-one . It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been studied for its various pharmacological activities .

Scientific Research Applications

Chemical Synthesis and Reactions

The compound 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate, as part of the broader class of benzoxazin derivatives, has been explored in various synthetic and reaction studies. For instance, research by Iwanami et al. (1964) investigated the hydrolysis of similar benzoxazine compounds, which provided insights into their chemical behavior and potential applications in synthetic chemistry (Iwanami et al., 1964). Additionally, the study on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides by Sañudo et al. (2006) highlighted the versatility of benzoxazine derivatives in creating new classes of compounds with potential biological activity (Sañudo et al., 2006).

Antimicrobial Activity

Benzoxazin derivatives have also been investigated for their antimicrobial properties. Mohamed et al. (2008) synthesized a series of pyridines, oxazines, and thiazoles from 3-aryl-1-(2-naphthyl)prop-2-en-1-ones, some of which showed antimicrobial activities comparable to standard drugs (Mohamed et al., 2008).

Mechanistic Insights and Structural Studies

Dhameliya et al. (2017) provided mechanistic insights into the cyclocondensation reactions involving benzoxazin derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in synthetic organic chemistry (Dhameliya et al., 2017).

properties

IUPAC Name

2-(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4/c18-12-6-7-14-13(10-12)19-16(20)15(23-14)8-9-22-17(21)11-4-2-1-3-5-11/h6-7,10-11,15H,1-5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYNPTVBCVLSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OCCC2C(=O)NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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